2,4-Dichloro-1-(4-nitrosophenoxy)benzene
Description
Properties
CAS No. |
73143-91-6 |
|---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-nitrosophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-6-12(11(14)7-8)17-10-4-2-9(15-16)3-5-10/h1-7H |
InChI Key |
RTZTWBOOWPPYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Dichlorophenyl 4-nitrophenyl ether
- CAS Number : 1836-75-5
- Molecular Formula: C₁₂H₇Cl₂NO₃
- Synonyms: Nitrofen, NIP (Japan), Niclofen (Canada), 2,4-dichloro-1-(4-nitrophenoxy)benzene .
Properties and Applications: Nitrofen is a diphenyl ether herbicide historically used for pre-emergent weed control in crops. It inhibits photosynthesis by disrupting chloroplast function .
Comparison with Structural Analogs
Structural Derivatives with Modified Substituents
The dichlorophenyl ether core allows diverse functionalization. Key analogs include:
Physicochemical and Reactivity Comparisons
- Electron-Withdrawing Groups : Nitrofen’s 4-nitro group enhances electrophilicity, aiding its herbicidal activity. In contrast, Chlomethoxyfen’s 3-methoxy group reduces reactivity but improves soil adsorption .
- Steric Effects : The cyclohexyloxy group in 2,4-dichloro-1-(cyclohexyloxy)benzene increases steric hindrance, making it less reactive in electrophilic substitutions but effective in Pd-catalyzed cross-coupling (81% yield) .
- Catalytic Reactivity : The trifluoromethyl analog exhibits higher conversion rates (87%) in methoxycarbonylation due to the electron-withdrawing CF₃ group enhancing oxidative addition in catalytic cycles .
Environmental and Toxicological Profiles
- It bioaccumulates in lipid-rich tissues .
- 2,4-Dichloro-1-(dichloromethyl)benzene : Low bioactivity; used in polymer synthesis due to its stability .
Research Findings and Data Tables
Table 1: Catalytic Performance of Dichlorophenyl Derivatives
Table 2: Environmental Impact Metrics
| Compound | LogP (Octanol-Water) | Bioaccumulation Factor | Aquatic Toxicity (EC50) |
|---|---|---|---|
| Nitrofen | 4.2 | High | 0.1 mg/L |
| Chlomethoxyfen | 3.8 (estimated) | Moderate | Data pending |
| 2,4-Dichloro-1-(dichloromethyl)benzene | 5.0 | Low | Not applicable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dichloro-1-(4-nitrosophenoxy)benzene, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 2,4-dichlorophenol with 4-nitrosophenol derivatives under alkaline conditions (e.g., NaOH in DMSO) to form the ether linkage. Key parameters include:
- Temperature : Maintain 80–100°C to ensure reactivity without decomposition.
- Solvent : Polar aprotic solvents like DMSO enhance reaction efficiency .
- Purification : Use column chromatography (hexanes/ethyl acetate gradient) or preparative TLC to isolate the product .
- Critical Note : Nitroso derivatives are prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) to prevent conversion to nitro analogs.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitroso groups) .
- FT-IR : Identify NO stretching vibrations (~1500 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Chromatography :
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (acetonitrile/water = 70:30) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions of this compound?
- Electrophilic Attack : The nitroso group (-NO) acts as a meta-directing deactivating group, while chlorine atoms (ortho/para-directing) compete. Computational studies (DFT) suggest the dominant site for substitution is the para position relative to the nitroso group due to resonance stabilization .
- Experimental Validation : Nitration studies show preferential formation of 3-nitro derivatives, corroborating theoretical predictions .
Q. How do solvent and catalyst systems influence reaction pathways and byproduct formation during synthesis?
- Solvent Effects :
- Polar Solvents (DMSO) : Increase reaction rates but risk oxidizing nitroso to nitro groups.
- Non-Polar Solvents (Toluene) : Reduce side reactions but require higher temperatures .
- Catalysts :
- Phase-Transfer Catalysts (e.g., TBAB) : Improve yields in biphasic systems by enhancing ion mobility .
- Byproduct Analysis : GC-MS identifies diphenyl ethers and chlorinated intermediates; optimize stoichiometry to minimize these .
Q. What analytical challenges arise in distinguishing nitro and nitroso derivatives, and how can they be addressed?
- Challenge : Nitroso compounds oxidize readily, complicating differentiation from nitro analogs.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
